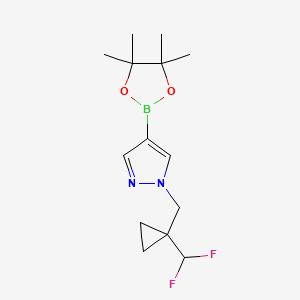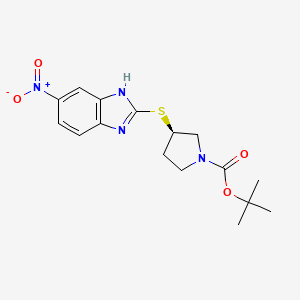
(R)-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoimidazole ring, a pyrrolidine ring, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzoimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrobenzoimidazole is reacted with a suitable thiol compound to form the thioether linkage.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the thioether compound reacts with a suitable pyrrolidine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Corresponding sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Various substituted thioethers
Hydrolysis: Corresponding carboxylic acid
科学的研究の応用
Chemistry
In chemistry, ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its benzoimidazole ring is known to interact with nucleic acids and proteins, making it useful in biochemical assays.
Medicine
In medicine, ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has potential as a lead compound for the development of new drugs. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for drug discovery.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for the development of new materials with specific functionalities.
作用機序
The mechanism of action of ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzoimidazole ring can interact with nucleic acids and proteins, modulating their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can improve its stability and bioavailability.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt: A compound with a similar ester group but different core structure.
Uniqueness
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a benzoimidazole ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C16H20N4O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
tert-butyl (3R)-3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-16(2,3)24-15(21)19-7-6-11(9-19)25-14-17-12-5-4-10(20(22)23)8-13(12)18-14/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChIキー |
CVSXQJAVZISNMR-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
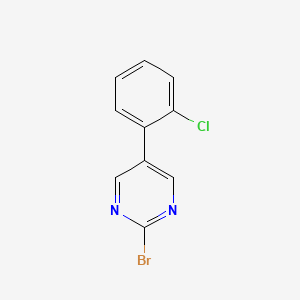
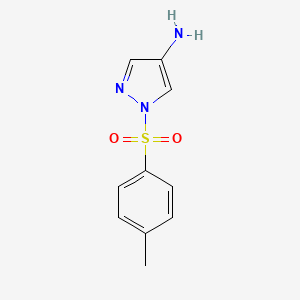

![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)


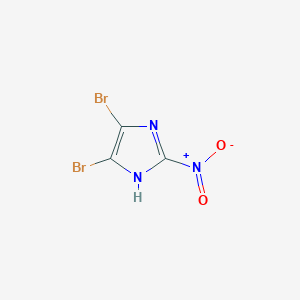
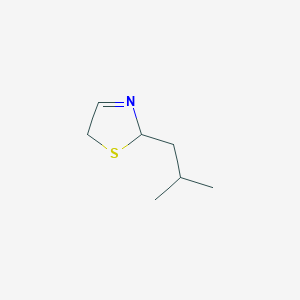
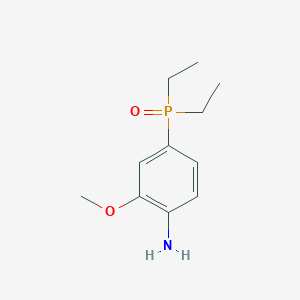
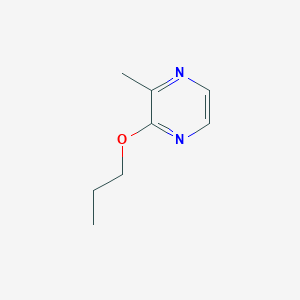
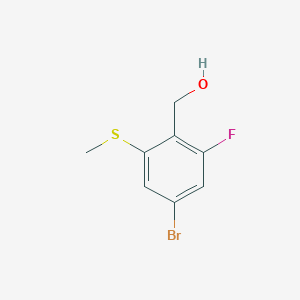
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
